Cefdinir related compound A Cefdinir related compound A
Brand Name: Vulcanchem
CAS No.: 178422-42-9
VCID: VC0240179
InChI: InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t4?,9-,11?/m0/s1
SMILES: CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N
Molecular Formula: C14H15N5O6S2
Molecular Weight: 413.4 g/mol

Cefdinir related compound A

CAS No.: 178422-42-9

Cat. No.: VC0240179

Molecular Formula: C14H15N5O6S2

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

Cefdinir related compound A - 178422-42-9

Specification

CAS No. 178422-42-9
Molecular Formula C14H15N5O6S2
Molecular Weight 413.4 g/mol
IUPAC Name (2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid
Standard InChI InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t4?,9-,11?/m0/s1
SMILES CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N
Canonical SMILES CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N

Introduction

Chemical Identity and Structural Characteristics

Chemical Identification

Cefdinir Related Compound A is chemically identified as 2(R)-2-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1Hfuro[3,4-d] thiazin-2-yl]acetic acid. This compound has been assigned the CAS registry number 178422-42-9 and holds the FDA UNII identifier 5U6BX3A1F6. The molecular formula for this impurity is C14H15N5O6S2, with a corresponding molecular weight of 413.42 g/mol . The compound represents an open-ring structural variant of the parent cephalosporin antibiotic, specifically characterized as a mixture of open-ring lactone forms.

Nomenclature and Synonyms

Cefdinir Related Compound A is known by several synonyms in scientific and pharmaceutical literature, reflecting its importance as a reference standard and quality control compound. These synonyms include:

  • Cefdinir USP RC A

  • Cefdinir Impurity 59

  • Cefdinir related substance A

  • Cefdinir USP Related Compound A

  • α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-Furo[3,4-d] thiazine-2-acetic Acid

Physical and Chemical Properties

Physical Characteristics

Cefdinir Related Compound A presents as a pale yellow to yellow solid with specific physical attributes that influence its handling and analysis. The compound demonstrates hygroscopic properties, indicating a tendency to absorb moisture from the surrounding environment . This characteristic necessitates particular storage conditions to maintain compound integrity and purity.

PropertyValue
Physical StateSolid
ColorPale Yellow to Yellow
Density1.97±0.1 g/cm³ (Predicted)
StabilityHygroscopic
SolubilitySlightly soluble in DMSO and Methanol
pKa2.68±0.10 (Predicted)

Structural Relationship to Cefdinir

Cefdinir Related Compound A represents a structural variant of Cefdinir, specifically characterized as an open-ring lactone form. Current analytical understanding indicates that this compound exists as a mixture of multiple diastereomeric forms, commonly referred to as "cefdinir open ring lactone a, b, c, and d" . This structural difference from the parent compound results from the opening of the β-lactam ring, which is a common degradation pathway observed in cephalosporin antibiotics.

Formation and Origin

Synthesis and Production Pathways

Cefdinir Related Compound A occurs primarily as a by-product during the synthesis of Cefdinir or as a degradation product. The synthesis of Cefdinir typically involves starting from 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), which undergoes acylation with an appropriate side chain followed by hydrolysis with a base . During this process, various related compounds and impurities may form, including Cefdinir Related Compound A.

The formation of this compound is particularly significant from a quality control perspective, as it represents one of several potential impurities that can affect the purity profile of pharmaceutical-grade Cefdinir. The ring-opening process that leads to the formation of Cefdinir Related Compound A may be influenced by reaction conditions, including pH, temperature, and the presence of specific reagents or catalysts.

Occurrence in Pharmaceutical Preparations

Cefdinir Related Compound A is recognized as a significant impurity that can be present in Cefdinir preparations. Pharmaceutical regulatory standards typically establish threshold limits for this compound in finished Cefdinir products. According to quality control specifications, Cefdinir Related Compound A is monitored as a mixture of four open-ring lactone forms with specific relative retention times (0.85, 0.94, 1.11, and later) compared to Cefdinir . These forms collectively contribute to the impurity profile of the drug substance.

Analytical Significance and Applications

Reference Standard Applications

FormRelative Retention TimeResponse FactorThreshold Criteria (% Cefdinir)
Cefdinir open ring lactone a0.851.50.1
Cefdinir open ring lactone b0.941.50.1
Cefdinir open ring lactone c1.111.50.1
Cefdinir open ring lactone dLater1.50.1

The combined threshold for all forms of Cefdinir Related Compound A is typically set at 3.3% of the Cefdinir concentration .

Toxicological Considerations

Regulatory Guidelines

Regulatory authorities, including the United States Pharmacopeia (USP), have established specific criteria for the control of Cefdinir Related Compound A in pharmaceutical preparations. These guidelines specify acceptable limits for this impurity, reflecting risk assessments based on toxicological data and exposure considerations. The established threshold of 3.3% (combined for all forms) indicates the regulatory perspective on the safety margin for this particular impurity .

Research Developments

Synthetic Methods

Research efforts have focused on understanding and controlling the formation of Cefdinir impurities, including Cefdinir Related Compound A. Studies have explored the factors influencing the generation of these impurities during Cefdinir synthesis and have developed strategies for their minimization. The preparation of pure reference standards of these impurities has been described for analytical validation purposes .

Researchers have noted that during the analysis of different batches of Cefdinir, various unknown impurities, including Cefdinir Related Compound A, were detected with area percentages ranging from 0.05% to 0.15%. This observation has prompted comprehensive studies to synthesize and characterize these impurities for reference purposes .

Degradation Pathways

The formation of Cefdinir Related Compound A is believed to occur through specific degradation pathways involving the opening of the β-lactam ring structure. This ring-opening process represents a common degradation mechanism observed in cephalosporin antibiotics and may be influenced by various factors, including pH, temperature, and the presence of specific chemical species. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and formulation strategies to minimize impurity formation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator